1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine
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Overview
Description
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine is a chemical compound with the molecular formula C12H16ClNO3S It is known for its unique structural features, which include a piperidine ring substituted with a hydroxyl group and a phenyl ring substituted with a chloro and methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(methylsulfonyl)aniline and piperidine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or methylsulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylsulfonylated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid: Similar structure with an additional carboxylic acid group.
(2S,3S)-3-{3-[2-chloro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-cyclopentylidene-4-cyclopropyl-1-fluorobutan-2-amine: Contains a similar phenyl ring with chloro and methylsulfonyl groups but different overall structure.
Biological Activity
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, with the CAS number 942474-26-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₂H₁₆ClNO₃S
- Molecular Weight : 287.78 g/mol
- Structure : The compound features a piperidine ring substituted with a chlorinated phenyl group and a methylsulfonyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that regulates glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion in response to meals.
Inhibition of DPP-IV
- Impact on Glucose Metabolism : By inhibiting DPP-IV, this compound enhances the levels of incretins, leading to improved insulin secretion and reduced blood glucose levels. This mechanism is particularly beneficial in managing Type 2 diabetes mellitus (T2DM) and related metabolic disorders .
Biological Activity and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antidiabetic Effects : Research indicates that DPP-IV inhibitors like this compound can significantly lower HbA1c levels and improve glycemic control in diabetic models .
- Renoprotective Effects : The compound has shown promise in protecting renal function in diabetic nephropathy by reducing urinary albumin excretion, which is a marker of kidney damage .
- Cardiovascular Benefits : Meta-analyses of clinical trials have suggested that DPP-IV inhibitors may reduce cardiovascular events in patients with diabetes, indicating potential cardiovascular protective effects associated with this compound .
Case Study 1: Clinical Trial on Diabetic Nephropathy
A double-blind randomized controlled trial assessed the efficacy of linagliptin (a DPP-IV inhibitor) on microalbuminuria in diabetic nephropathy patients. The study found significant reductions in urinary albumin-to-creatinine ratio (UACR) among those treated with linagliptin compared to placebo over 24 weeks. This suggests that similar compounds like this compound could yield comparable benefits .
Case Study 2: Pharmacokinetics and Metabolism
Research into the pharmacokinetics of DPP-IV inhibitors has revealed that these compounds are generally well-tolerated and exhibit favorable metabolic profiles. Studies have shown that they do not significantly alter liver enzymes or lipid profiles, making them suitable for long-term use in diabetic patients .
Data Tables
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXOBKQIQRIRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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